(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 2248200-48-6
VCID: VC6826879
InChI: InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1
SMILES: CC(CC1=CC2=C(C=C1)OCCO2)CN
Molecular Formula: C12H17NO2
Molecular Weight: 207.273

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

CAS No.: 2248200-48-6

Cat. No.: VC6826879

Molecular Formula: C12H17NO2

Molecular Weight: 207.273

* For research use only. Not for human or veterinary use.

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine - 2248200-48-6

Specification

CAS No. 2248200-48-6
Molecular Formula C12H17NO2
Molecular Weight 207.273
IUPAC Name (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1
Standard InChI Key WSBCAVYVKZLGPX-SECBINFHSA-N
SMILES CC(CC1=CC2=C(C=C1)OCCO2)CN

Introduction

Chemical Identity and Nomenclature

Basic Identifiers

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is cataloged under CAS Registry Number 2248200-48-6. Its IUPAC name explicitly describes its structure: a benzodioxane ring (2,3-dihydro-1,4-benzodioxin) substituted at the 6-position with a propan-1-amine chain bearing a methyl group at the 2R configuration . The compound’s molecular formula, C12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_{2}, reflects 12 carbon atoms, 17 hydrogens, one nitrogen, and two oxygen atoms.

Stereochemical Configuration

The (2R) designation indicates the compound’s chiral center at the second carbon of the propane chain. This stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets . The SMILES notation CC(CC1=CC2=C(C=C1)OCCO2)CN\text{CC(CC1=CC2=C(C=C1)OCCO2)CN} and InChIKey WSBCAVYVKZLGPX-SECBINFHSA-N\text{WSBCAVYVKZLGPX-SECBINFHSA-N} encode its spatial arrangement, confirming the R-configuration.

Synthesis and Manufacturing

Key Reaction Considerations

The amine group’s basicity necessitates protection during synthesis, often via Boc (tert-butoxycarbonyl) groups. Catalytic hydrogenation may finalize deprotection . Yield optimization remains challenging due to steric hindrance from the methyl group and benzodioxin ring.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Benzodioxane Core: A fused benzene and dioxane ring system providing aromaticity and oxygen-mediated polarity.

  • Aliphatic Side Chain: A three-carbon chain with a terminal primary amine and a methyl branch at the chiral center.

Table 1: Physical Properties

PropertyValueSource
AppearanceColorless to pale liquid
Molecular Weight207.27 g/mol
SolubilityPolar organic solvents
StabilitySensitive to oxidation

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C ether).

  • NMR: 1H^1\text{H} signals at δ 1.2 ppm (methyl group) and δ 3.8 ppm (methylene adjacent to amine) .

Hazard StatementRisk DescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage

Research Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and a lack of in vivo studies. Future work should prioritize:

  • Enantioselective Synthesis: Improving yield of the (2R)-form.

  • Target Validation: High-throughput screening against neurotransmitter receptors .

  • Toxicology Profiling: Assessing chronic exposure risks.

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